molecular formula C8H10O3 B2491013 (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 2361609-96-1

(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B2491013
CAS No.: 2361609-96-1
M. Wt: 154.165
InChI Key: JHORVCAIFLUBIJ-UHNVWZDZSA-N
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Description

(1R,5R)-6,6-Dimethyl-3-oxabicyclo[320]heptane-2,4-dione is a bicyclic organic compound with a unique structure that includes a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by oxidation to form the lactone ring. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the lactone ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Similar in structure but with different functional groups.

    3-Acetoxy-2-methylbenzoic acid: Another compound with a related structure but different reactivity.

Uniqueness

(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is unique due to its bicyclic structure and the presence of a lactone ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(1R,5R)-6,6-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-8(2)3-4-5(8)7(10)11-6(4)9/h4-5H,3H2,1-2H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHORVCAIFLUBIJ-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C1C(=O)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]2[C@H]1C(=O)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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